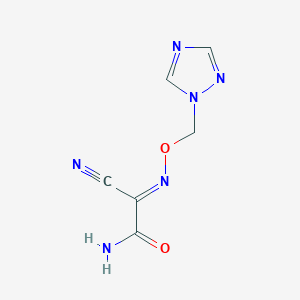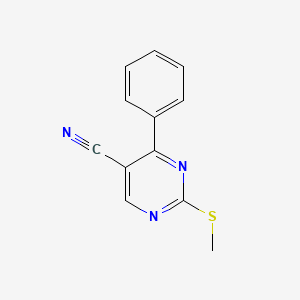
2-(Methylsulfanyl)-4-phenylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a methylthio group at the second position, a phenyl group at the fourth position, and a carbonitrile group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile typically involves the reaction of 2-thiouracil with methyl iodide under basic conditions to form 2-methylthio-4-pyrimidinone. This intermediate is then subjected to further reactions to introduce the phenyl and carbonitrile groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one
- 2-(Methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione
Uniqueness
2-(Methylthio)-4-phenylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methylthio group, phenyl group, and carbonitrile group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89079-61-8 |
|---|---|
Formule moléculaire |
C12H9N3S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
2-methylsulfanyl-4-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9N3S/c1-16-12-14-8-10(7-13)11(15-12)9-5-3-2-4-6-9/h2-6,8H,1H3 |
Clé InChI |
KGHUHRQINPEYLE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=C(C(=N1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)
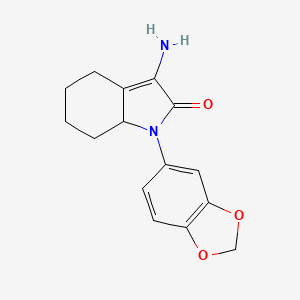


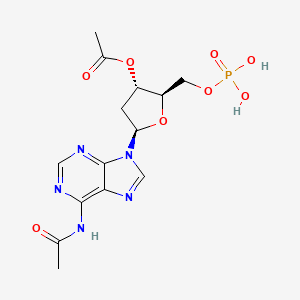
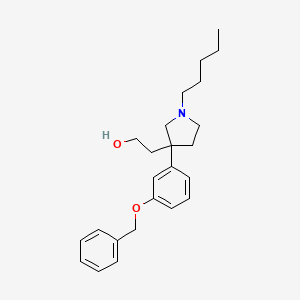
![2-Chloro-3-methyl-4-((1R,3S,5S)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922027.png)
![2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12922032.png)
![4-Chloro-5-{[(naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12922037.png)

